molecular formula C17H27N3O3 B6620955 1-(2-Methoxyethyl)-3-[1-(4-methoxyphenyl)piperidin-4-yl]-1-methylurea

1-(2-Methoxyethyl)-3-[1-(4-methoxyphenyl)piperidin-4-yl]-1-methylurea

Cat. No.: B6620955
M. Wt: 321.4 g/mol
InChI Key: PEFGDOHQQYVXLK-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-[1-(4-methoxyphenyl)piperidin-4-yl]-1-methylurea is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a methoxyphenyl group and a methoxyethyl group, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[1-(4-methoxyphenyl)piperidin-4-yl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-19(12-13-22-2)17(21)18-14-8-10-20(11-9-14)15-4-6-16(23-3)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFGDOHQQYVXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C(=O)NC1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-[1-(4-methoxyphenyl)piperidin-4-yl]-1-methylurea typically involves the reaction of 1-(4-methoxyphenyl)piperidin-4-ylamine with 1-(2-methoxyethyl)isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-[1-(4-methoxyphenyl)piperidin-4-yl]-1-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxyethyl)-3-[1-(4-methoxyphenyl)piperidin-4-yl]-1-methylurea has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be used in studies related to enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be utilized in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-[1-(4-methoxyphenyl)piperidin-4-yl]-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperidin-4-ylamine: A precursor in the synthesis of the target compound.

    1-(2-Methoxyethyl)isocyanate: Another precursor used in the synthesis.

    1-Methoxy-4-(4-methoxyphenyl)benzene: A structurally related compound with similar functional groups.

Uniqueness

1-(2-Methoxyethyl)-3-[1-(4-methoxyphenyl)piperidin-4-yl]-1-methylurea is unique due to its combination of a piperidine ring with methoxyphenyl and methoxyethyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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